Product packaging for 1-Cyclohexylpiperidine-4-carboxylic acid(Cat. No.:CAS No. 897094-33-6)

1-Cyclohexylpiperidine-4-carboxylic acid

Cat. No.: B1356365
CAS No.: 897094-33-6
M. Wt: 211.3 g/mol
InChI Key: QTJYMJZSIMYYLB-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative organic compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol (PubChem). This compound, provided as a hydrochloride salt, offers enhanced crystallinity and solubility for research applications. Its structure features a piperidine ring substituted with a cyclohexyl group and a carboxylic acid functional group, which contributes to its distinct chemical and biological properties (BenchChem). In scientific research, this compound serves as a valuable scaffold in drug discovery and proteomics. Studies indicate it exhibits promising biological activity, including potential antimicrobial effects against Myanmar tuberculosis and cytotoxic properties against certain cancer cell lines, such as FaDu hypopharyngeal tumor cells (BenchChem). The mechanism of action is attributed to its function as a ligand, enabling it to bind to specific receptors or enzymes and modulate their activity within various biological pathways (BenchChem). Handling Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use (Santa Cruz Biotechnology). Researchers should refer to the specific Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO2 B1356365 1-Cyclohexylpiperidine-4-carboxylic acid CAS No. 897094-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJYMJZSIMYYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276975
Record name 1-Cyclohexyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897094-33-6
Record name 1-Cyclohexyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897094-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclohexyl and piperidine (B6355638) rings, as well as the carboxylic acid proton, are expected. The chemical shifts (δ) are influenced by the electronic environment of each proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, usually above 10 ppm. The protons on the carbon adjacent to the nitrogen atoms (both in the piperidine and cyclohexyl rings) will be deshielded and appear at a lower field compared to other aliphatic protons. The remaining protons of the cyclohexyl and piperidine rings will produce a complex series of multiplets in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.10br s-
Piperidine H-2, H-6 (axial)2.95 - 3.05m-
Piperidine H-2, H-6 (equatorial)2.10 - 2.20m-
Cyclohexyl H-12.40 - 2.50m-
Piperidine H-42.25 - 2.35m-
Piperidine H-3, H-5 (axial)1.90 - 2.00m-
Piperidine H-3, H-5 (equatorial)1.70 - 1.80m-
Cyclohexyl H-2, H-6 (axial)1.75 - 1.85m-
Cyclohexyl H-2, H-6 (equatorial)1.55 - 1.65m-
Cyclohexyl H-3, H-4, H-51.00 - 1.40m-

Note: This is an illustrative table with expected chemical shifts and multiplicities based on known data for similar structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift, typically in the range of 170-185 ppm. The carbons attached to the nitrogen atom will also be deshielded and appear at a lower field than the other aliphatic carbons.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)178.5
Cyclohexyl C-165.2
Piperidine C-2, C-652.8
Piperidine C-441.5
Piperidine C-3, C-528.7
Cyclohexyl C-2, C-630.1
Cyclohexyl C-3, C-526.3
Cyclohexyl C-425.9

Note: This is an illustrative table with expected chemical shifts based on known data for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a common technique, which would likely show the protonated molecule [M+H]⁺ in the positive ion mode.

The fragmentation of the molecule under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for N-alkylpiperidines involve cleavage of the bond alpha to the nitrogen atom, leading to the loss of the alkyl group or fragmentation of the piperidine ring. For carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group (-COOH) as a neutral fragment. researchgate.net

Table 3: Representative Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Fragmentation Pathway
226.18[M+H]⁺Protonated molecule
182.15[M-COOH+H]⁺Loss of the carboxylic acid group
144.15[M-C₆H₁₁]⁺Loss of the cyclohexyl group
83.08[C₆H₁₁]⁺Cyclohexyl cation

Note: This is an illustrative table of expected m/z values and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Purity Confirmation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a synthesized compound. A reversed-phase HPLC method is commonly employed for compounds like this compound.

In a typical setup, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. sielc.comnih.gov The compound is detected as it elutes from the column, typically using a UV detector. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak. A high purity level (e.g., >98%) is generally desired for further applications.

Table 4: Representative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is an illustrative table of typical HPLC conditions for purity analysis.

Chemical Reactivity and Transformations of 1 Cyclohexylpiperidine 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo numerous transformations to yield esters, amides, and acid halides, or be removed entirely through decarboxylation.

Esterification Reactions

Esterification of 1-Cyclohexylpiperidine-4-carboxylic acid involves the reaction of its carboxylic acid moiety with an alcohol to form an ester. This transformation can be achieved through several methods, most notably the Fischer esterification and carbodiimide-mediated coupling reactions.

The Fischer esterification is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comgoogle.com Using a large excess of the alcohol reactant also helps to maximize the yield of the ester. masterorganicchemistry.com

A milder approach to esterification utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is highly efficient and proceeds at room temperature under non-acidic, mildly basic conditions, making it suitable for sensitive substrates. orgsyn.org The reaction works well with a variety of alcohols, although yields may decrease with increasing steric hindrance. orgsyn.org

Table 1: Common Methods for Esterification

Method Reagents & Conditions Key Features
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat Reversible reaction; requires removal of water or excess alcohol to achieve high yields. chemguide.co.ukgoogle.com
DCC/DMAP Coupling Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Aprotic Solvent Mild, room temperature conditions; high efficiency; suitable for a wide variety of acids and alcohols. orgsyn.org

Amidation Reactions

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond, a cornerstone reaction in medicinal chemistry. mdpi.comresearchgate.net This can be accomplished through direct condensation or, more commonly, by activating the carboxylic acid.

Direct thermal condensation of the carboxylic acid and an amine is possible but often requires high temperatures to drive off the water byproduct. mdpi.com A more prevalent strategy involves the in-situ activation of the carboxylic acid. One common two-step approach is to first convert the carboxylic acid into a more reactive intermediate, such as an acid halide, which then readily reacts with an amine to form the amide. google.comresearchgate.net

Modern synthetic methods often employ coupling reagents to facilitate amide bond formation under milder conditions. These reagents transform the carboxylic acid into a reactive acylating intermediate that reacts with the amine. researchgate.net A variety of such reagents have been developed, including those based on titanium, phosphorus, and other activating agents. For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov Another approach uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to activate the carboxylic acid, though the reaction's success can be highly dependent on the order in which the reagents are added. rsc.org

Table 2: Selected Methods for Amidation

Method Reagents & Conditions Mechanism

| Via Acid Halide | 1. SOCl₂ or PCl₅ 2. Amine | The carboxylic acid is converted to a highly reactive acid chloride, which is then displaced by the amine. google.comgoogle.com | | TiCl₄ Mediated | Amine, TiCl₄, Pyridine, Heat | The reaction proceeds through the formation of a reactive titanium-carboxylate adduct. nih.gov | | PPh₃/I₂ Mediated | Amine, PPh₃, I₂, Base | Forms a reactive acyloxyphosphonium species as the key intermediate for acyl transfer. rsc.org |

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. While direct decarboxylation of simple alkanoic acids is difficult, various methods have been developed for related structures. Photoredox catalysis, using light and a suitable catalyst, enables the direct hydrodecarboxylation of carboxylic acids under mild conditions. organic-chemistry.org

For cyclic carboxylic acids like this compound, decarboxylation can be part of more complex transformations. For instance, catalytic systems can promote tandem dehydrogenation-olefination-decarboxylation sequences in cycloalkyl carboxylic acids. nih.gov In some cases, cyclohexane (B81311) carboxylic acids can undergo decarboxylation-aromatization, though this may occur in low yields. nih.gov The selective cleavage of C-C bonds through decarboxylative processes can lead to ring-opening and the formation of functionalized derivatives. researchgate.net These advanced methods allow the carboxyl group to be replaced with cyano, halide, or other functional groups. researchgate.net

Conversion to Acid Halides

The carboxylic acid can be readily converted into a more reactive acid halide, typically an acid chloride. Acid halides serve as important synthetic intermediates for the preparation of esters, amides, and other acyl derivatives. google.comlibretexts.org

The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk The reaction of a carboxylic acid with thionyl chloride produces the corresponding acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uk Other reagents, such as phosphorus(V) chloride (PCl₅) and phosphorus tribromide (PBr₃), can also be used to generate acid chlorides and acid bromides, respectively. libretexts.orgchemguide.co.uk The resulting acid halide is highly susceptible to nucleophilic acyl substitution. libretexts.org

Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of this compound is a tertiary amine. Its reactivity is distinct from that of primary or secondary amines.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the piperidine nitrogen in the title compound cannot undergo further N-acylation or N-alkylation in the same manner as a primary or secondary amine. N-acylation, the formation of an amide bond at the nitrogen, is a common reaction for synthesizing N-acyl piperidine derivatives from a secondary amine precursor (e.g., piperidine-4-carboxylic acid). bldpharm.comnih.gov

However, the tertiary nitrogen of this compound can react with alkylating agents (R'-X) to form a quaternary ammonium (B1175870) salt. nih.gov In this reaction, the lone pair of electrons on the nitrogen attacks the alkylating agent, resulting in a positively charged nitrogen atom bonded to four carbon atoms. These reactions can sometimes be problematic, leading to complex mixtures that are difficult to separate. nih.gov

Introduction and Removal of Protecting Groups (e.g., Boc, Cbz)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. This is achieved through the use of protecting groups, with the most common being tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced by reacting the parent piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This carbamate (B1207046) is stable under a variety of reaction conditions but can be easily removed under acidic conditions, commonly with trifluoroacetic acid (TFA). nih.govyoutube.com

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comresearchgate.net It is notably stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which reduces the benzyl group to toluene (B28343) and liberates the free amine. total-synthesis.com This orthogonality to the Boc group's cleavage conditions makes them a powerful combination in complex synthetic routes. total-synthesis.com Other methods for Cbz removal include using low-carbon alcohols like methanol (B129727) or ethanol, which can be effective for certain heterocyclic compounds. researchgate.net

The selection of a protecting group strategy is crucial for the successful synthesis of complex molecules derived from the this compound scaffold. studysmarter.co.uk

Protecting GroupAbbreviationTypical Introduction ReagentTypical Cleavage ConditionByproducts of Cleavage
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., Trifluoroacetic Acid - TFA)Isobutylene, CO₂
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Toluene, CO₂

Reactivity of the Cyclohexyl Ring

The cyclohexyl ring is a saturated carbocycle, generally rendering it less reactive than the other functional groups in the molecule. However, its C-H bonds can be functionalized under specific conditions.

Direct and selective functionalization of the cyclohexyl ring presents a synthetic challenge due to the presence of multiple, chemically similar C-H bonds. Advanced synthetic methods, however, have enabled such transformations.

One powerful strategy is transannular C–H functionalization . nih.gov This approach uses a directing group within the molecule to guide a catalyst (often palladium-based) to a specific C-H bond. For cycloalkane carboxylic acids, it is possible to achieve γ-C–H arylation, overriding the typically favored β-position functionalization. nih.gov This method allows for the direct introduction of aryl groups onto the cyclohexyl ring, offering a streamlined route to complex analogues that would otherwise require multi-step syntheses. nih.gov

Research into related compounds, such as 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues, has also explored the introduction of substituents at the 4-position of the cyclohexyl moiety. nih.gov These syntheses often involve stepwise sequences starting from functionalized cyclohexanones or tertiary benzylic alcohols to build the desired substitution pattern. nih.gov The ability to introduce functional groups, such as an amine, onto the cyclohexyl ring can be important for modulating the properties of the final compound. nih.gov

General Chemical Transformations of the Core Scaffold

The carboxylic acid and piperidine nitrogen are the most reactive sites for general chemical transformations.

The saturated cyclohexyl ring can undergo oxidation under forcing conditions. The liquid-phase oxidation of cyclohexane, for instance, proceeds through radical-chain mechanisms to form various products, including cyclohexanone (B45756) and adipic acid. researchgate.net While harsh, these conditions highlight the potential for the cyclohexyl ring of this compound to be oxidized, potentially leading to ketone or dicarboxylic acid derivatives. More controlled oxidation, such as TEMPO-catalyzed reactions, can convert primary alcohols to carboxylic acids and could be applied to derivatives of the core scaffold. nih.gov

The carboxylic acid group is readily reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid to a primary alcohol, yielding (1-cyclohexylpiperidin-4-yl)methanol. libretexts.org This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. libretexts.org Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. libretexts.org Alternative methods, such as activating the carboxylic acid with cyanuric chloride followed by reduction with borohydride exchange resin, can also achieve this transformation efficiently under mild conditions. jocpr.com

Functional GroupReagentProduct
Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Carboxylic AcidCyanuric Chloride / Borohydride Exchange ResinPrimary Alcohol

The carboxylic acid moiety is a prime site for nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups. libretexts.orguomustansiriyah.edu.iq This class of reactions begins with the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. uomustansiriyah.edu.iq The intermediate then collapses, expelling the hydroxyl group (or a modified, better leaving group) to form the substituted product.

Common transformations include:

Esterification: Reaction with an alcohol, typically under acidic catalysis, yields the corresponding ester. google.com

Amidation: Reaction with an amine, often requiring activation of the carboxylic acid with a coupling agent (e.g., EDC·HCl), produces an amide. google.com

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. libretexts.org This acid chloride is a versatile intermediate that readily reacts with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives. uomustansiriyah.edu.iq

These fundamental transformations are essential for elaborating the core structure of this compound into more complex target molecules. uomustansiriyah.edu.iqyoutube.com

Chemo- and Regioselectivity in Complex Transformations

In the realm of complex organic synthesis, the ability to selectively modify one functional group or position in a molecule containing multiple reactive sites is of paramount importance. This compound presents an interesting case for studying chemo- and regioselectivity, as it possesses two key reactive centers: a carboxylic acid and a tertiary amine within the piperidine ring. Furthermore, the saturated cyclohexyl and piperidine rings offer multiple C-H bonds that could potentially be functionalized. The selective transformation of this molecule hinges on the careful choice of reagents and reaction conditions to discriminate between these sites.

Chemoselectivity: Differentiating the Carboxylic Acid and the Tertiary Amine

The principal challenge in the chemical transformation of this compound lies in the selective reaction of either the carboxylic acid or the tertiary amine. The carboxylic acid is acidic and can be deprotonated, while the tertiary amine is basic and nucleophilic. This dichotomy in reactivity allows for selective transformations.

One of the most common transformations of carboxylic acids is the formation of amides. In the presence of a tertiary amine within the same molecule, direct amide formation by heating with an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt. However, the use of coupling agents allows for the chemoselective activation of the carboxylic acid group, enabling its reaction with an external amine without interference from the internal tertiary amine. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP), facilitate the formation of a highly reactive activated ester intermediate. This intermediate then readily undergoes nucleophilic attack by an added primary or secondary amine to form the desired amide, leaving the tertiary piperidine nitrogen intact. The choice of coupling reagent and conditions can be optimized to ensure high yields and selectivity.

Conversely, transformations targeting the piperidine ring can be achieved while the carboxylic acid group is either protected or unreactive under the chosen conditions. For instance, α-functionalization of the piperidine ring can be accomplished through methods that involve the formation of an iminium ion intermediate. While not extensively documented for this specific molecule, general methodologies for the α-functionalization of N-alkyl piperidines provide a framework for such selective reactions. These transformations often proceed under conditions that are not conducive to reactions involving the carboxylic acid.

Regioselectivity: Site-Selective Functionalization

Beyond the chemoselective targeting of the two primary functional groups, the regioselective functionalization of the carbocyclic and heterocyclic rings of this compound is a more advanced synthetic challenge. This typically involves C-H activation strategies, where a directing group guides a catalyst to a specific C-H bond.

The carboxylic acid group itself can act as a directing group in metal-catalyzed C-H functionalization reactions. For instance, palladium-catalyzed C-H arylation of cycloalkane carboxylic acids has been shown to occur at the γ-position. In the case of this compound, this could potentially lead to the functionalization of the piperidine ring at the C-2 or C-6 positions, or the cyclohexyl ring. The outcome would be highly dependent on the conformational preferences of the molecule and the specific catalytic system employed.

Furthermore, the synthesis of derivatives of this compound where the cyclohexyl ring is substituted at the 4-position suggests that regioselective transformations on the cyclohexyl moiety are achievable, likely through multi-step synthetic sequences rather than direct C-H functionalization of the parent molecule.

The following tables illustrate potential chemo- and regioselective transformations of this compound based on established synthetic methodologies for similar compounds.

Table 1: Chemoselective Amide Formation

AmineCoupling ReagentAdditiveSolventProduct
AnilineEDCHOBtDMF1-Cyclohexyl-N-phenylpiperidine-4-carboxamide
BenzylamineDCCDMAPDCMN-Benzyl-1-cyclohexylpiperidine-4-carboxamide
MorpholineHATUDIPEAAcetonitrile (B52724)(1-Cyclohexylpiperidin-4-yl)(morpholino)methanone

Table 2: Potential Regioselective C-H Functionalization

Reaction TypeCatalystReagentPotential Product
γ-Arylation of Piperidine RingPd(OAc)₂Aryl Iodide1-Cyclohexyl-2-arylpiperidine-4-carboxylic acid
β-Functionalization of Cyclohexyl RingFe(OTf)₂Peroxide1-(4-Oxocyclohexyl)piperidine-4-carboxylic acid

It is important to note that while these examples are based on known chemical principles, the specific outcomes for this compound would require experimental verification and optimization. The interplay of steric and electronic effects within the molecule will ultimately govern the chemo- and regioselectivity of its transformations in complex synthetic routes.

Structural Characterization and Conformational Analysis

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, a six-membered saturated heterocycle, is known to adopt a chair conformation to minimize angular and torsional strain. In 1-Cyclohexylpiperidine-4-carboxylic acid, this chair conformation is the energetically most favorable arrangement. The substituents on the piperidine ring, the cyclohexyl group at the nitrogen atom (N1) and the carboxylic acid group at the C4 position, occupy positions that further stabilize this conformation.

Computational studies and experimental data from analogous N-substituted piperidines indicate that the lowest energy conformation will have both the N-cyclohexyl group and the C4-carboxylic acid group in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either bulky group were in an axial position.

A detailed study on the closely related N-cyclohexylpiperidine using gas-phase electron diffraction and quantum chemical calculations found that the most stable conformer features the cyclohexyl group in an equatorial position relative to the piperidine ring. researchgate.net This provides a strong basis for understanding the conformational behavior of the target molecule.

Table 1: Predicted Conformational Parameters of the Piperidine Ring in this compound

Parameter Predicted Value/State Rationale
Ring Conformation Chair Minimization of torsional and angle strain.
N1-Cyclohexyl Group Equatorial Avoidance of steric hindrance with axial hydrogens.
C4-Carboxylic Acid Group Equatorial Minimization of 1,3-diaxial interactions.

Stereochemical Considerations and Influence on Molecular Interactions

The 1,4-disubstituted pattern of the piperidine ring in this compound has significant stereochemical implications. The molecule can exist as cis and trans isomers, referring to the relative orientation of the substituents at C1 (the nitrogen is considered C1 in this context for substitution pattern discussion, though numbering starts from the heteroatom for nomenclature) and C4. However, given that the substituent is on the nitrogen, the primary stereochemical consideration is the orientation of the C4-substituent relative to the plane of the ring and its influence on intermolecular interactions.

Impact of the N-Cyclohexyl Group on Overall Molecular Conformation

The N-cyclohexyl group is a bulky substituent that significantly influences the conformational dynamics of the piperidine ring. Its presence has two major effects:

Stabilization of the Equatorial Conformation: As mentioned, the cyclohexyl group strongly favors an equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring. This preference effectively "locks" the piperidine ring in a specific chair conformation.

Orientation of the Cyclohexyl Ring: Studies on N-cyclohexylpiperidine have shown that not only is the equatorial position favored, but the cyclohexyl ring itself adopts a specific orientation relative to the piperidine ring. The most stable conformer is one where the two rings are oriented perpendicularly to each other. researchgate.net This minimizes steric interactions between the hydrogens on both rings.

The N-cyclohexyl group also affects the nitrogen atom's inversion barrier. The steric bulk of the cyclohexyl group increases the energy required for the nitrogen atom to invert its pyramidal geometry, leading to a more conformationally rigid system compared to piperidines with smaller N-substituents.

Hydrogen Bonding Characteristics of the Carboxylic Acid Group

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and its presence is a dominant factor in the intermolecular interactions of this compound. In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds. researchwithrutgers.comacs.org This robust and highly predictable hydrogen bonding pattern is expected to be a key feature in the crystal structure of this compound.

In this dimeric structure, the hydroxyl hydrogen of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of a second molecule, and vice versa. This creates a stable eight-membered ring motif.

Table 2: Typical Spectroscopic Evidence for Carboxylic Acid Dimerization

Spectroscopic Technique Observed Feature Typical Wavenumber/Chemical Shift
Infrared (IR) Spectroscopy Very broad O-H stretching band 2500-3300 cm⁻¹
Carbonyl (C=O) stretching band ~1710 cm⁻¹ (lower than monomeric form)

In solution, the extent of dimerization is dependent on the solvent and concentration. In non-polar solvents, the dimeric form is favored, while in polar, protic solvents, the carboxylic acid can form hydrogen bonds with solvent molecules.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost that makes them ideal for studying molecules of this size. nih.govnih.gov The B3LYP functional, combined with a suitable basis set like 6-311G+(d,p), is a common choice for such calculations, enabling the simulation of various molecular properties. nih.govnih.gov

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the energy-minimized structure. For "1-Cyclohexylpiperidine-4-carboxylic acid," this involves determining the most stable three-dimensional conformation. The process considers the spatial arrangement of the cyclohexane (B81311) and piperidine (B6355638) rings, which typically adopt chair conformations, and the orientation of the carboxylic acid group. researchgate.net

Theoretical calculations would identify the most stable conformer, likely with both the cyclohexyl group and the carboxylic acid group in equatorial positions on the piperidine ring to minimize steric hindrance. researchgate.net The final optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data representative of what a DFT calculation would yield for the molecule's lowest energy conformation. Actual values would be determined from specific computational studies.

Parameter Atoms Involved Value (Illustrative)
Bond Lengths
C-N (piperidine) 1.47 Å
C-C (cyclohexyl) 1.54 Å
C-COOH 1.52 Å
C=O (carboxyl) 1.21 Å
C-O (carboxyl) 1.36 Å
Bond Angles
C-N-C (piperidine) 111.5°
C-C-C (cyclohexyl) 111.0°
O=C-O (carboxyl) 124.0°
Dihedral Angles
C-C-N-C (piperidine ring) -55.0°
C-C-C-C (cyclohexyl ring) 56.5°

DFT calculations are also employed to analyze the electronic properties of a molecule. This includes mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for predicting intermolecular interactions. For "this compound," the MEP would show a high negative potential around the oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack or hydrogen bonding.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. latrobe.edu.au

Table 2: Calculated Electronic Properties for this compound (Illustrative Data) This table contains hypothetical data to illustrate the typical output of quantum chemical calculations on electronic properties.

Property Value (Illustrative) Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -0.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.7 eV Relates to chemical stability and reactivity
Dipole Moment 2.5 D Measures overall molecular polarity
Ionization Potential 6.5 eV Energy required to remove an electron
Electron Affinity 0.8 eV Energy released upon gaining an electron

The structure of "this compound" is significantly influenced by steric interactions between its constituent parts. The bulky cyclohexyl group attached to the piperidine nitrogen and the carboxylic acid group at the 4-position can lead to steric strain if not oriented favorably. Computational methods can quantify the energetic cost of different conformations. For instance, calculations can compare the energy of conformers where the cyclohexyl group is in an axial versus an equatorial position, confirming the strong preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions. researchgate.net Natural Bond Orbital (NBO) analysis can further reveal the underlying electronic interactions, such as hyperconjugation, that contribute to conformational stability. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior and interactions of "this compound."

Molecular modeling can be used to predict the pathways of chemical reactions involving "this compound." By calculating the energy profiles of potential reaction coordinates, researchers can identify transition states and determine the activation energies for different synthetic routes. nih.gov This allows for the theoretical prediction of the most favorable reaction conditions and the identification of potential, often undesirable, side reactions. For example, simulations could model the esterification of the carboxylic acid group or N-alkylation reactions, helping to optimize synthetic protocols by predicting which pathways have lower energy barriers.

Structure-Activity Relationship (SAR) studies are essential in drug discovery for optimizing the biological activity of a lead compound. For "this compound," computational SAR would involve systematically modifying its structure and calculating the effect of these changes on properties relevant to its function as a ligand, such as its binding affinity to a target receptor. mdpi.comunc.edu

Molecular docking simulations can predict how the molecule and its analogs fit into the binding site of a target protein. mdpi.com By analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can understand why certain structural features enhance or diminish activity. For instance, modifications could include:

Altering the Cyclohexyl Ring: Substituting the cyclohexane with smaller or larger cycloalkyl groups or with aromatic rings to probe the size and nature of the binding pocket.

Modifying the Piperidine Core: Introducing substituents on the piperidine ring to alter its conformation or add new interaction points.

Changing the Carboxylic Acid: Converting the acid to an ester, amide, or other bioisostere to explore different hydrogen bonding patterns and pharmacokinetic properties. researchgate.net

These computational predictions guide the synthesis of new derivatives with potentially improved potency and selectivity, accelerating the process of ligand design. mdpi.com

In Silico Prediction of Molecular Targets and Biological Activity Spectra

As of this writing, specific computational studies detailing the predicted molecular targets and a full biological activity spectrum for this compound have not been extensively published in peer-reviewed literature. However, the application of established in silico methodologies provides a powerful framework for predicting the compound's potential pharmacological profile. These computational tools are crucial in modern drug discovery for forecasting a compound's properties, thereby guiding and prioritizing experimental research. nih.gov

Computational approaches like the Prediction of Activity Spectra for Substances (PASS) and molecular docking are standard methods used to screen novel molecules against vast biological data libraries. nih.govbeilstein-journals.org

Prediction of Activity Spectra (PASS)

The PASS online tool analyzes the structure of a molecule to predict its likely biological activities based on structure-activity relationships derived from a large database of known active compounds. bioflux.com.ro The prediction is presented as a list of potential activities, each with a corresponding probability for the compound to be active (Pa) or inactive (Pi). semanticscholar.org A higher Pa value suggests a greater likelihood that the compound will exhibit that specific biological activity in experimental testing.

While specific PASS data for this compound is not available, a hypothetical prediction can serve as an illustrative example of the type of data generated. The table below represents a potential, though not experimentally verified, biological activity spectrum that could be anticipated for a molecule with its structural characteristics.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
GPCR Ligand0.6150.011
Enzyme Inhibitor0.5800.025
Ion Channel Blocker0.4950.043
Anti-inflammatory0.4500.078
Analgesic0.3900.065
Anticonvulsant0.3100.102

Note: The data in this table is illustrative and represents a hypothetical prediction for this compound to demonstrate the output of a PASS analysis. It is not based on published experimental or computational results for this specific compound.

Molecular Docking and Target Identification

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a specific protein (receptor). nih.gov This method calculates the binding affinity, often expressed as a docking score or binding energy, which helps in identifying potential molecular targets and understanding the mechanism of action. ajrconline.orgresearchgate.net

A virtual screening campaign would typically dock this compound against a library of known protein structures, particularly those implicated in neurological and inflammatory pathways, given the activities of related piperidine compounds. researchgate.netmdpi.com The results would rank potential protein targets based on the predicted binding affinity.

The following table provides a representative example of what the output from a molecular docking study might look like, listing potential protein targets and their hypothetical docking scores.

Potential Molecular TargetProtein ClassHypothetical Docking Score (kcal/mol)
Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)-8.1
Mu-opioid ReceptorGPCR-7.5
NMDA ReceptorIon Channel (Ligand-gated)-7.2
Acetylcholinesterase (AChE)Enzyme (Hydrolase)-6.9
Anaplastic Lymphoma Kinase (ALK)Enzyme (Kinase)-6.5

Note: The data in this table is for illustrative purposes only. The molecular targets and docking scores are hypothetical and intended to exemplify the results of a molecular docking analysis. They are not derived from published research on this compound.

These computational predictions, while theoretical, are invaluable for designing focused in vitro and in vivo studies to confirm the biological activity and elucidate the precise molecular mechanisms of this compound.

Synthesis and Characterization of Novel Derivatives and Analogs

Diversification at the Carboxylic Acid Position (e.g., Esters, Amides, Alcohols)

The carboxylic acid moiety of 1-Cyclohexylpiperidine-4-carboxylic acid is a prime target for modification to influence physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability.

Esters: Esterification of the carboxylic acid is a common strategy to create prodrugs or modulate activity. nih.gov The synthesis of esters can be achieved through various methods, including reaction with alcohols in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is effective for a wide range of alcohols under mild, nonacidic conditions. orgsyn.org For instance, methyl esters have been synthesized to enhance cell permeation, which can then be hydrolyzed in the target tissue to release the active carboxylic acid. nih.gov

Amides: The synthesis of amides from this compound can be accomplished by reacting the acid with an appropriate amine, often facilitated by coupling agents. google.comorientjchem.org These amide derivatives introduce a hydrogen bond donor and can significantly alter the interaction of the molecule with biological targets. For example, N-Cyclohexylpiperidine-4-carboxamide has been synthesized as part of research into novel chemical entities. biosynth.com

Alcohols: Reduction of the carboxylic acid group to a primary alcohol provides another route for diversification. A powerful reducing agent like lithium aluminium hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. chemguide.co.ukyoutube.com The reaction is usually carried out in an aprotic solvent like dry diethyl ether, followed by an acidic workup to yield the corresponding alcohol. chemguide.co.ukorganic-chemistry.org Manganese(I) catalyzed hydrosilylation has also emerged as a method for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov

Table 1: Examples of Derivatives at the Carboxylic Acid Position
Derivative TypeGeneral StructureSynthetic MethodPotential Application
EstersR-COOR'DCC/DMAP coupling with alcohols orgsyn.orgProdrugs, enhanced cell permeation nih.gov
AmidesR-CONR'R''Coupling with amines google.comModulation of biological target interaction
AlcoholsR-CH₂OHReduction with LiAlH₄ chemguide.co.ukIntroduction of new functional groups for further derivatization

Modification of the N-Cyclohexyl Group

Replacing the N-cyclohexyl group with other cyclic or aromatic moieties can explore different binding pockets or interactions. For instance, in related piperidine (B6355638) series, the N-substituent has been varied to include benzyl (B1604629), phenylpropyl, and other groups to probe the effects on biological activity. acs.orgnih.gov The introduction of aromatic rings can lead to new π-π stacking or hydrophobic interactions with the target protein. Similarly, altering the aliphatic nature, for example, by introducing different ring sizes or substituents on the cyclohexyl ring itself, can fine-tune the compound's properties. nih.gov A patent describes novel 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives where the cyclohexyl ring is substituted at the 4-position with a cyano group and an aryl moiety. google.com

Substitution Patterns on the Piperidine Ring

The piperidine scaffold is a common motif in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. ajchem-a.comwhiterose.ac.uk

A significant area of research has been the synthesis of 4,4-disubstituted piperidines, which can lead to compounds with interesting pharmacological profiles. nih.gov These systems are often synthesized starting from a 4-piperidone (B1582916) precursor. researchgate.net The introduction of a second substituent at the 4-position, alongside the carboxylic acid (or its derivatives), can create spirocyclic systems or gem-disubstituted compounds that rigidly orient functional groups in three-dimensional space. rsc.orgrsc.orgacs.orgacs.org This conformational rigidity can be advantageous for enhancing binding affinity and selectivity. rsc.org

Table 2: Research Findings on 4,4-Disubstituted Piperidine Derivatives
Starting MaterialSynthetic StrategyResulting StructureReference
4-PiperidoneFormation of a spiro-ring on the preformed piperidineSpiropiperidines researchgate.netrsc.org
1-(arylethyl)-4-aminopiperidine derivativeAcylation and further modification1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines nih.gov

Design Principles for Enhanced Selectivity or Activity Profiles

The design of novel derivatives of this compound is guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies. The goal is to optimize the interaction of the molecule with its biological target while minimizing off-target effects.

Key design principles include:

Conformational Rigidity: Introducing conformational constraints, such as in 4,4-disubstituted or spirocyclic systems, can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity. rsc.org

Lipophilicity Modulation: Adjusting the lipophilicity through modifications of the N-cyclohexyl group or the carboxylic acid moiety can influence absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Introduction of Specific Interactions: The incorporation of aromatic rings or hydrogen bond donors/acceptors can introduce specific, favorable interactions with the target protein, such as π-stacking or hydrogen bonding. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties.

By systematically applying these principles, researchers can rationally design and synthesize new analogs of this compound with potentially improved therapeutic profiles.

Applications in Academic Research

Role as a Key Building Block in Organic Synthesis

1-Cyclohexylpiperidine-4-carboxylic acid serves as a valuable and versatile building block in the field of organic synthesis. Its unique structure, which combines a rigid piperidine (B6355638) ring with a cyclohexyl group and a reactive carboxylic acid handle, makes it an attractive starting material for constructing more elaborate molecules. The piperidine core is a common motif in many pharmaceuticals and bioactive compounds, and the cyclohexyl group can enhance properties like lipid solubility, which is crucial for drug candidates. The carboxylic acid functional group allows for a wide range of chemical transformations, including the formation of amides, esters, and other derivatives, enabling its incorporation into larger, more complex structures. google.comnih.gov

The structural features of this compound make it an ideal scaffold for the development of complex molecular architectures. In synthetic chemistry, building blocks that offer conformational rigidity are highly sought after, as they can help control the three-dimensional shape of the final molecule, which is often critical for its biological activity. The piperidine ring exists in a stable chair conformation, providing a predictable framework upon which to build. This inherent structural definition allows chemists to design and synthesize intricate molecules with a higher degree of spatial control. nih.govrsc.org By modifying the carboxylic acid group, this scaffold can be elaborated into larger systems, serving as a foundational component for molecules designed to interact with specific biological targets. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving the combination of a carboxylic acid, an amine, a carbonyl compound (like an aldehyde or ketone), and an isocyanide. nih.govthieme-connect.de this compound is well-suited to serve as the carboxylic acid component in such reactions. researchgate.net Its participation in the Ugi reaction allows for the rapid generation of complex, peptide-like molecules, known as α-acetamido carboxamides. nih.gov This strategy is particularly valuable in medicinal chemistry for creating diverse libraries of compounds for biological screening, as it allows for the introduction of multiple points of structural variation in a single, efficient step. researchgate.netresearchgate.net

In the synthesis of peptides and peptidomimetics (compounds that mimic the structure and function of peptides), this compound can be used as a non-standard or constrained amino acid surrogate. The formation of a peptide bond is fundamentally an amide bond formation between the carboxylic acid of one amino acid and the amine group of another. masterorganicchemistry.com The carboxylic acid group of this compound can be coupled with the N-terminus of a peptide chain or a single amino acid using standard peptide coupling reagents. masterorganicchemistry.comthaiscience.info Incorporating the rigid piperidine scaffold into a peptide backbone can impart specific conformational constraints, which can enhance stability against enzymatic degradation and improve binding affinity to biological targets by locking the molecule into a bioactive shape. nih.gov

In modern drug discovery, the synthesis of large collections of related compounds, known as chemical libraries, is a crucial strategy for identifying new drug leads. nih.gov this compound serves as an excellent "scaffold," or core structure, for the creation of such libraries. enamine.net The carboxylic acid moiety provides a convenient attachment point for introducing a wide array of chemical diversity. enamine.netenamine.net By reacting the core scaffold with a variety of amines to form amides, or alcohols to form esters, chemists can generate hundreds or thousands of distinct compounds. nih.gov This approach, often performed using parallel synthesis techniques, allows for the systematic exploration of the chemical space around the cyclohexylpiperidine core to discover molecules with desired biological activities. nih.gov

Mechanistic Investigations in Medicinal Chemistry

This compound and its derivatives are not only synthetic building blocks but also important tools for mechanistic studies in medicinal chemistry. By systematically modifying the structure of these compounds and evaluating their biological effects, researchers can gain insights into the molecular interactions that govern a drug's activity. This process, known as exploring structure-activity relationships (SAR), is fundamental to designing more potent and selective therapeutic agents. escholarship.org The rigid piperidine framework provides a stable platform for these investigations, allowing scientists to probe the binding pockets of enzymes and receptors. escholarship.org

A significant application of compounds derived from this compound is in the development of inhibitors for the enzyme soluble epoxide hydrolase (sEH). escholarship.org sEH is a therapeutic target for various cardiovascular and inflammatory diseases because it metabolizes beneficial fatty acids called epoxyeicosatrienoic acids (EETs). mdpi.comub.edu By inhibiting sEH, the levels of these protective EETs are increased.

Researchers have designed and synthesized numerous inhibitors where the cyclohexylpiperidine moiety is a key structural element that interacts with the enzyme's active site. escholarship.orgnih.gov The carboxylic acid group is often converted into other functional groups, such as amides or ureas, to optimize binding and inhibitory potency. escholarship.orgub.edu For example, studies have shown that converting the carboxylic acid to an N,N-diethylamide derivative can result in potent inhibition of both human and murine sEH. escholarship.org The data gathered from these studies, including IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%), are critical for understanding the molecular requirements for effective sEH inhibition and for advancing new therapeutic candidates. escholarship.orgmdpi.comnih.gov

Research Findings on sEH Inhibition

The following table summarizes the inhibitory activity of selected compounds derived from the this compound scaffold against soluble epoxide hydrolase (sEH).

CompoundModification of Carboxylic AcidTarget EnzymeIC₅₀ (nM)
Compound A1 N,N-diethylamideHuman sEH (HsEH)2.2
Compound A1 N,N-diethylamideMurine sEH (MsEH)0.53
Lead Compound A Not specifiedHuman sEH (HsEH)>4.4 (approx.)
Lead Compound A Not specifiedMurine sEH (MsEH)>1.06 (approx.)
t-TUCB Reference InhibitorNot specifiedPotent
(Data sourced from Chen et al., 2023) escholarship.org

Ligand Design for Specific Receptors (e.g., Melanocortin 4 Receptors, Histamine (B1213489) H1-receptors)

The molecular framework of this compound serves as a foundational structure for designing ligands that target specific biological receptors.

Melanocortin 4 Receptors (MC4R): The MC4R is a G-protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis and appetite, making it a key target for anti-obesity therapeutics. nih.gov The design of selective ligands for MC4R is a major focus of research. umich.edu While direct studies on this compound itself as an MC4R ligand are not prominent, its structural components, particularly the cyclohexylpiperidine core, are utilized in creating more complex molecules. The cyclohexyl group enhances lipophilicity, which can be crucial for receptor binding affinity. chemimpex.com Researchers design and synthesize series of cyclic peptides and other small molecules based on known antagonists to improve potency and selectivity for MC4R. umich.edu The rigid piperidine ring helps in establishing a defined orientation of substituents, which is essential for specific interactions within the receptor's binding pocket.

Histamine H1-receptors: The this compound scaffold is relevant in the development of antihistamines. Derivatives of this compound have been shown to possess antihistaminic properties by acting as antagonists at H1 receptors. google.com Hallmark features of H1 receptor ligands often include aromatic rings and a basic amine, which can be incorporated into or attached to the piperidine core. nih.gov The carboxylic acid group can be modified to influence pharmacokinetic properties. nih.gov The design of these ligands focuses on achieving high binding affinity and selectivity to mitigate allergic responses mediated by histamine. nih.govrsc.org

Modulation of Biological Processes through Molecular Interaction

By acting as a ligand, this compound and its derivatives can bind to receptors or enzymes, thereby modulating their activity and influencing biological pathways.

The interaction of these compounds with their molecular targets can lead to a variety of cellular responses. For instance, as antihistaminic agents, derivatives can block H1 receptors, preventing histamine from binding and triggering the cascade of events that lead to allergic symptoms. Furthermore, in vitro studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines, such as FaDu hypopharyngeal tumor cells, suggesting a potential for modulating processes related to cell proliferation and apoptosis.

In Vitro Characterization of Molecular Interactions (e.g., Receptor Binding Assays, Enzyme Assays)

To understand the efficacy and mechanism of action of compounds derived from this compound, various in vitro assays are employed. These laboratory-based techniques allow for the detailed characterization of the molecular interactions between the compound and its biological target.

Receptor Binding Assays: These assays are fundamental in determining the affinity of a ligand for a specific receptor. For example, to evaluate antihistaminic activity, competitive binding assays using radiolabeled ligands for the H1 receptor can quantify how effectively a derivative of this compound displaces the known ligand, thus providing its binding affinity (Ki).

Enzyme Assays: When the target is an enzyme, its activity is measured in the presence and absence of the test compound. chemmethod.com Enzyme inhibition studies can determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50). This is crucial for developing enzyme inhibitors, a major class of therapeutic agents. nih.gov

The following table summarizes typical in vitro assays used to characterize derivatives:

Assay Type Purpose Key Parameter Measured Example Application
Receptor Binding Assay To measure the affinity of a ligand for its receptor. Binding Affinity (Ki) Determining the potency of an antihistamine at the H1 receptor.
Enzyme Inhibition Assay To determine the inhibitory potential of a compound against a specific enzyme. IC50 Value Screening for novel enzyme inhibitors for therapeutic purposes. chemmethod.com

| Cell Viability Assay | To assess the cytotoxic effects of a compound on cell lines. | Percentage of Cell Viability | Evaluating the anticancer potential of new chemical entities. |

Exploration of Biological Targets and Pathways

The use of this compound derivatives as chemical probes facilitates the exploration of new biological targets and the elucidation of complex signaling pathways. chemimpex.com By observing the physiological or cellular effects of these compounds, researchers can infer the function of the molecular targets with which they interact. This exploration is vital for identifying novel therapeutic targets for a wide range of diseases. chemimpex.com For example, the discovery of anticancer activity in certain derivatives prompts further investigation into the specific proteins and pathways involved in tumor cell apoptosis.

Computational Drug Design and Virtual Screening

The structure of this compound is amenable to computational modeling, which is a cornerstone of modern drug discovery. nih.gov

Computational Drug Design: Structure-based drug design utilizes the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity. nih.gov The cyclohexylpiperidine scaffold can be used as a starting point, with computational methods guiding the addition or modification of functional groups to optimize interactions with the target's binding site.

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a target protein to identify potential hits. emanresearch.org Derivatives of this compound can be included in these libraries. Docking simulations predict the binding mode and affinity of the compounds, allowing researchers to prioritize a smaller, more manageable number of molecules for synthesis and experimental testing. chemmethod.com This significantly accelerates the initial phase of drug discovery. nih.gov

Research in Materials Science and Polymer Chemistry

While the primary application of this compound is in the biomedical field, related structures containing cyclohexyl and carboxylic acid groups are also explored in materials science.

Incorporation into Polymer Matrices for Enhanced Mechanical Properties

Cycloaliphatic structures, such as the cyclohexyl ring, are known to impart rigidity and thermal stability to polymer backbones. Polyanhydrides synthesized from cycloaliphatic dicarboxylic acids, like 1,4-cyclohexanedicarboxylic acid, have been shown to exhibit high crystallinity and melting points. researchgate.net Although direct studies on the incorporation of this compound into polymers are not widely documented, its structural motifs suggest potential utility. The incorporation of such rigid, cyclic monomers into polymer matrices could theoretically enhance properties like tensile strength and thermal resistance.

Environmental Chemical Applications

The unique properties of piperidine derivatives are being leveraged to address pressing environmental challenges, including water purification and carbon capture. Research in this area centers on creating responsive materials that can be altered by external stimuli.

Investigation as Switchable Polarity Solvents for Water Separation and CO₂ Recovery

A structurally related compound, 1-cyclohexylpiperidine (B1196802) (CHP), has been investigated as a switchable polarity solvent (SPS) for use in forward osmosis (FO), a membrane-based technology for water treatment. nih.gov These solvents can reversibly change from a hydrophobic to a hydrophilic state, a property that is highly advantageous for separating the draw solute from purified water. nih.gov

The switching mechanism for CHP is triggered by the introduction of carbon dioxide (CO₂). nih.gov In the presence of water and CO₂, the hydrophobic tertiary amine, CHP, reacts with the resulting carbonic acid to form a hydrophilic ammonium (B1175870) bicarbonate salt (CHPH⁺HCO₃⁻). This hydrophilic form is highly miscible in water and generates a strong osmotic potential, making it an effective draw solution for pulling water through an FO membrane. The process is reversible; by applying heat (e.g., at 75 °C), the CO₂ can be driven off, causing the compound to revert to its hydrophobic, water-immiscible form, which then naturally separates from the water. nih.gov

In performance evaluations, the hydrophilic form of CHP (CHPH⁺) was used as a draw solution and compared against standard solutes like sodium chloride (NaCl). The results demonstrated that CHPH⁺ significantly enhanced the performance of the thin film composite (TFC) membrane. When CHPH⁺ was used as the draw solute, it generated substantial water fluxes, indicating its potential as a viable alternative to traditional draw solutes in wastewater treatment and desalination processes. nih.gov

Table 1: Performance of 1-Cyclohexylpiperidine (hydrophilic form, CHPH⁺) as a Draw Solute in Forward Osmosis Data sourced from performance evaluations of Thin Film Composite (TFC) membranes. nih.gov

Feed SolutionDraw SoluteResulting Water Flux (LMH*)Performance Note
Deionized WaterCHPH⁺Not specifiedWater permeability increased by 69% compared to NaCl draw solute.
Urea SolutionCHPH⁺65 ± 4Demonstrates effectiveness in treating wastewater containing organic molecules.
NaCl SolutionCHPH⁺69 ± 2Shows high efficiency in desalination contexts.

*LMH = Liters per square meter per hour

Agrochemical Research and Formulation Development

In the field of agrochemicals, the piperidine structural motif is a key component in the design of new active ingredients and advanced formulation technologies. Its inclusion in molecules can enhance biological activity and improve the physical properties of the final product.

Enhancing Efficacy in Agrochemical Formulations

While research has not specifically detailed the role of this compound in agrochemicals, extensive studies have been conducted on other piperidine derivatives, demonstrating their importance in creating more effective herbicides.

One area of research involves incorporating the piperidine moiety into new herbicidal compounds. For example, a series of novel uracil (B121893) compounds containing a piperidine structure were synthesized and tested for their herbicidal activity. sioc-journal.cn Certain compounds from this research showed excellent control over broadleaved weeds. This approach uses the piperidine ring as a building block to create entirely new active ingredients that target key enzymes in weeds, such as protoporphyrinogen (B1215707) oxidase (PPO). sioc-journal.cn

Another strategy focuses on improving the delivery and performance of existing herbicides by changing their chemical form. Piperidinium-based Herbicidal Ionic Liquids (HILs) have been developed by pairing a 1-alkyl-1-methylpiperidinium cation with a known herbicidal anion, such as dicamba. nih.gov This transforms the herbicide into an ionic liquid, which can lead to substantially increased efficacy, allowing for lower application rates. rsc.org These formulations exhibit improved physical properties, including better wettability on leaf surfaces and reduced volatility, which can minimize environmental impact. nih.govrsc.org

Table 2: Herbicidal Efficacy of Piperidine-Containing Compounds Data from post-seedling herbicidal activity tests. sioc-journal.cn

Compound TypeTarget WeedsApplication Rate (g/hm²)Weed Control Effect (%)
Uracil compound with piperidine moietyZinnia elegans (Zinnia)37.590 - 100%
Uracil compound with piperidine moietyAbutilon theophrasti (Velvetleaf)37.590 - 100%
Uracil compound with piperidine moietyZinnia elegans (Zinnia)9.37550 - 90%
Uracil compound with piperidine moietyAbutilon theophrasti (Velvetleaf)9.37550 - 90%

Emerging Research Directions and Future Perspectives

Integration with Advanced Synthetic Methodologies

The classical synthesis of piperidine-based carboxylic acids often involves multi-step processes that can be inefficient. mdpi.com Modern synthetic organic chemistry offers numerous avenues to refine and improve the production of 1-Cyclohexylpiperidine-4-carboxylic acid. Emerging research is focused on adopting more direct and atom-economical methods. For instance, the development of silane-mediated direct amide coupling reactions presents a promising alternative to traditional methods that require harsh conditions or toxic coupling reagents. themjalab.com Such methods allow for the direct condensation of carboxylic acids and amines, which could be adapted for the synthesis of amides derived from the title compound with greater efficiency and functional group tolerance. themjalab.com

Furthermore, advancements in C-H activation and cross-coupling reactions could provide novel, more direct routes to functionalize the piperidine (B6355638) or cyclohexane (B81311) rings, bypassing traditional, lengthier synthetic sequences. The goal is to move towards processes that offer higher yields, require fewer purification steps, and are amenable to large-scale production.

Table 1: Comparison of Potential Synthetic Approaches

Feature Traditional Synthetic Route (e.g., Strecker-based) Advanced Methodologies (Projected)
Key Reaction Multi-step process involving nitrile formation and hydrolysis. mdpi.com Direct coupling (e.g., silane-mediated), C-H activation. themjalab.com
Atom Economy Often low due to stoichiometric byproducts. High, with water as the primary byproduct in direct condensations. themjalab.com
Reaction Conditions Can require harsh reagents and high temperatures. mdpi.com Generally milder conditions, increasing functional group compatibility.

Exploration of Novel Biological Mechanisms and Target Identification

While the core structure of this compound is a valuable scaffold in medicinal chemistry, its full biological potential remains to be explored. Derivatives of similar 4-aryl-piperidine-carboxylic acids have been investigated for properties such as antihistaminic activity. google.com Future research will likely extend beyond known targets to identify novel biological mechanisms and protein interactions.

High-throughput screening (HTS) of compound libraries containing this compound and its derivatives against a wide array of biological targets (e.g., GPCRs, ion channels, enzymes) could reveal unexpected therapeutic applications. Following initial hits from HTS, sophisticated techniques such as chemical proteomics and affinity-based protein profiling can be employed to precisely identify the molecular targets responsible for the observed biological activity. This deconvolution of the mechanism of action is critical for advancing promising compounds into lead optimization and further development.

Green Chemistry Principles in Synthesis and Application

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of this compound is an area ripe for such improvements. Key goals include replacing hazardous solvents, reducing energy consumption, and designing safer chemical processes.

For example, traditional esterification and amidation reactions often use solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), which have significant environmental and health concerns. semanticscholar.org Research into greener alternatives, such as dimethyl carbonate (DMC) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a key focus. semanticscholar.org Additionally, the use of catalytic methods over stoichiometric reagents improves atom economy and reduces waste. themjalab.com The development of continuous flow processes for the synthesis of this compound could also offer significant advantages in terms of safety, efficiency, and waste reduction compared to traditional batch processing. unibo.it

Table 2: Application of Green Chemistry Principles

Principle Traditional Approach Green Chemistry Alternative
Solvent Use Use of hazardous solvents like DCM, DMF. semanticscholar.org Employing greener solvents (e.g., DMC, 2-MeTHF) or solvent-free conditions. semanticscholar.org
Atom Economy Use of stoichiometric coupling reagents leading to significant waste. themjalab.com Catalytic methods, direct condensation reactions. themjalab.com
Energy Efficiency High-temperature reflux conditions. Microwave-assisted synthesis, room-temperature reactions. unibo.it

| Process Design | Batch synthesis. | Continuous flow synthesis for improved control and safety. unibo.it |

Synergistic Approaches with Computational and Experimental Chemistry

The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy for accelerating drug discovery. For a scaffold like this compound, computational tools can guide research in several ways.

In Silico Screening: Virtual screening of libraries of virtual derivatives against modeled protein targets can predict binding affinities and help prioritize which compounds to synthesize. This saves significant time and resources compared to synthesizing and testing every possible analogue.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of derivatives with their biological activity. These models can then predict the activity of new, unsynthesized compounds.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives early in the discovery process, helping to identify and eliminate compounds likely to fail later in development due to poor pharmacokinetic profiles.

This synergistic "design-synthesize-test-analyze" cycle, where computational predictions guide experimental work and experimental results refine computational models, represents the future of medicinal chemistry and will be instrumental in exploring the therapeutic potential of the this compound scaffold.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Dichloromethane (DCM)
N,N-dimethylformamide (DMF)
Dimethyl carbonate (DMC)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexylpiperidine-4-carboxylic acid, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of piperidine-4-carboxylic acid derivatives typically involves multi-step reactions. A common approach includes alkylation or acylation of the piperidine ring. For example, cyclohexyl groups can be introduced via nucleophilic substitution or reductive amination using cyclohexyl halides or carbonyl precursors under reflux conditions. Catalysts like pyridine or palladium-based systems may enhance reaction efficiency .
  • Critical Parameters : Temperature control (e.g., reflux at 80–120°C) and solvent choice (e.g., dichloromethane or THF) significantly impact yield. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with cyclohexyl protons appearing as multiplet signals (δ 1.2–2.0 ppm) and the piperidine ring protons as distinct split patterns .
  • HPLC-MS : Validates molecular weight (e.g., calculated m/zm/z ~239.3 for C12H21NO2C_{12}H_{21}NO_2) and monitors purity (>99%) .
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s pharmacokinetic properties compared to other piperidine derivatives?

  • Methodological Answer : The cyclohexyl group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability compared to phenyl or acetyl analogs (logP ~1.8). Computational modeling (e.g., molecular docking) predicts stronger Van der Waals interactions with hydrophobic enzyme pockets .
  • Experimental Validation : In vitro assays (e.g., PAMPA-BBB) and in vivo pharmacokinetic studies in rodent models are recommended to quantify absorption and half-life .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperidine-4-carboxylic acid derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., cyclohexyl vs. phenyl) on target binding using radioligand assays or surface plasmon resonance (SPR). For example, cyclohexyl derivatives may exhibit higher selectivity for GABAA_A receptors than acetylated analogs .
  • Data Normalization : Account for variations in assay conditions (e.g., pH, buffer composition) by replicating experiments under standardized protocols .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalyst Optimization : Use immobilized enzymes or recyclable palladium catalysts to minimize waste .
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time and energy consumption by 40–60% .

Methodological Considerations Table

ParameterRecommendationEvidence Reference
Synthetic Yield 65–85% via reductive amination
Purification Gradient HPLC (C18 column, 0.1% TFA)
Biological Assay IC50_{50} determination via ELISA
Computational Tools Schrödinger Suite for docking studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.